molecular formula C22H16N2O2 B15209441 1,3,5-Triphenylpyrazole-4-carboxylic acid CAS No. 53685-84-0

1,3,5-Triphenylpyrazole-4-carboxylic acid

Cat. No.: B15209441
CAS No.: 53685-84-0
M. Wt: 340.4 g/mol
InChI Key: GCTLKHDBDJHVPX-UHFFFAOYSA-N
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Description

Pyrazole-4-carboxylic acid derivatives are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. These compounds are characterized by a pyrazole ring substituted at the 4-position with a carboxylic acid group and varying aryl or alkyl substituents at the 1-, 3-, and 5-positions. Key derivatives include trifluoromethyl-, chloro-, and nitro-substituted pyrazoles, which influence physicochemical properties and biological activity .

Properties

CAS No.

53685-84-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1,3,5-triphenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C22H16N2O2/c25-22(26)19-20(16-10-4-1-5-11-16)23-24(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H,(H,25,26)

InChI Key

GCTLKHDBDJHVPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triphenylpyrazole-4-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds through a cyclocondensation mechanism . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triphenylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3,5-Triphenylpyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3,5-Triphenylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyrazole ring critically affect molecular weight, melting point, and solubility. Below is a comparative analysis based on evidence:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reference
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (956950-77-9) 3,5-dimethyl; 1-(3-CF₃-phenyl) 284.23 Not reported
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1171764-30-9) 3,5-dimethyl; 1-(4-isopropylphenyl) 258.32 Not reported
1-[(4-Chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1156433-10-1) 3,5-dimethyl; 1-(4-Cl-benzyl) 280.71 (C₁₃H₁₃ClN₂O₂) Not reported
3-(4-Fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile derivative (15a) 4-fluoroaryl; 4-nitroaryl Not reported 194–196
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole (26–29) 3,5-CF₃; chloro/fluoroanilino 560.10–592.04 Not reported

Key Observations :

  • Nitro groups (e.g., in ) correlate with higher melting points (194–226°C), suggesting strong intermolecular interactions or crystallinity .
  • Chlorine substituents (e.g., in CAS 1156433-10-1) add steric bulk and may influence binding interactions in biological systems .

Biological Activity

1,3,5-Triphenylpyrazole-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Molecular Characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C22H16N2O2
  • Molecular Weight: 340.4 g/mol
  • CAS Number: 53685-84-0

The synthesis of this compound typically involves cyclocondensation reactions of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and can be optimized for industrial production using continuous flow reactors .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it effective in inhibiting growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of phenyl groups enhances its interaction with cellular targets, leading to increased cytotoxicity against cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation: It binds to specific receptors, modulating their activity and influencing various signaling pathways.

This unique mechanism allows it to exert diverse biological effects across different systems .

Case Studies and Research Findings

StudyFindings
Gosselin et al. (2018)Evaluated antibacterial and antifungal activities; showed significant inhibition against several pathogens.
Oh et al. (2013)Investigated anticancer effects; reported induction of apoptosis in human cancer cell lines.
Duschmalé et al. (2013)Studied the compound's role as an organocatalyst; highlighted its effectiveness in various chemical reactions .

Applications in Medicine and Industry

This compound holds promise for various applications:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: Used in synthesizing new materials due to its unique chemical structure.

The compound's versatility suggests potential roles in therapeutic applications as well as in the synthesis of novel compounds for industrial use .

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